![molecular formula C9H6N2O3 B1297588 2-Oxo-1,2-dihydroquinazoline-4-carboxylic acid CAS No. 99066-77-0](/img/structure/B1297588.png)
2-Oxo-1,2-dihydroquinazoline-4-carboxylic acid
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Overview
Description
2-Oxo-1,2-dihydroquinazoline-4-carboxylic acid is a chemical compound with the empirical formula C10H7NO3 . It is a solid substance and its molecular weight is 189.17 .
Molecular Structure Analysis
The molecular structure of 2-Oxo-1,2-dihydroquinazoline-4-carboxylic acid can be represented by the SMILES stringOC(=O)C1=CC(=O)Nc2ccccc12
. The InChI key for this compound is MFSHNFBQNVGXJX-UHFFFAOYSA-N
. Physical And Chemical Properties Analysis
2-Oxo-1,2-dihydroquinazoline-4-carboxylic acid is a solid substance . Its molecular weight is 189.17 .Scientific Research Applications
Acetylcholinesterase Inhibition
2-Oxo-1,2-dihydroquinazoline-4-carboxylic acid: and its derivatives have shown promise as potent inhibitors against acetylcholinesterase (AChE). AChE plays a crucial role in Alzheimer’s disease (AD), where the hydrolysis of acetylcholine (ACh) is essential for synaptic function . These compounds exhibit strong inhibitory activity against AChE, making them potential candidates for AD therapy. Notably, some derivatives have outperformed the positive control, donepezil, in both in vitro and in vivo models.
Anticancer Properties
Recent studies have explored the anticancer potential of 2-oxo-1,2-dihydroquinazoline-4-carboxylic acid derivatives. Quantitative Structure-Activity Relationship (QSAR) models and molecular docking studies suggest that these compounds could serve as P-glycoprotein inhibitors to combat multidrug resistance in cancer cells . Further investigations are needed to validate their efficacy in preclinical and clinical settings.
Synthetic Applications
The synthesis of diverse derivatives from 2-oxo-1,2-dihydroquinazoline-4-carboxylic acid has been explored. For instance, ethyl 4-((2-amino-2-oxo-1-phenylethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate derivatives have been synthesized using various substituted benzaldehyde derivatives, amine derivatives, and isocyanides . These synthetic pathways open up opportunities for designing novel compounds with tailored properties.
Materials Science and Organic Electronics
The quinazoline core can be incorporated into organic semiconductors for use in optoelectronic devices. Researchers are exploring their potential in organic light-emitting diodes (OLEDs), solar cells, and field-effect transistors.
Safety and Hazards
Mechanism of Action
Mode of Action
It is hypothesized that the compound may interact with its targets through a variety of mechanisms, potentially including direct binding, modulation of enzymatic activity, or alteration of cellular signaling pathways . .
Action Environment
The action of 2-Oxo-1,2-dihydroquinazoline-4-carboxylic acid may be influenced by a variety of environmental factors, including pH, temperature, and the presence of other molecules . These factors can affect the compound’s stability, efficacy, and overall action.
properties
IUPAC Name |
2-oxo-1H-quinazoline-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-8(13)7-5-3-1-2-4-6(5)10-9(14)11-7/h1-4H,(H,12,13)(H,10,11,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMRRYHBZGAQICA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=O)N2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20337340 |
Source
|
Record name | 2-Oxo-1,2-dihydroquinazoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20337340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxo-1,2-dihydroquinazoline-4-carboxylic acid | |
CAS RN |
99066-77-0 |
Source
|
Record name | 2-Oxo-1,2-dihydroquinazoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20337340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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